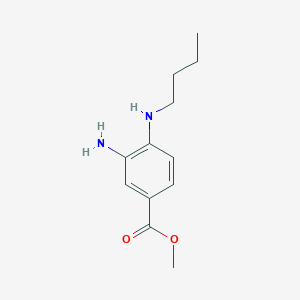

Methyl 3-amino-4-(butylamino)benzoate

Vue d'ensemble

Description

Methyl 3-amino-4-(butylamino)benzoate is a chemical compound with the CAS Number: 475489-75-9 . It has a molecular weight of 222.29 .

Synthesis Analysis

The synthesis of Methyl 3-amino-4-(butylamino)benzoate involves several steps. One method involves the use of magnesium sulfate and trifluoroacetic acid in ethanol at 20℃ for 24 hours . Another method involves the use of hydrogen in ethanol at 20℃ . There are also methods involving the use of ammonium formate and zinc in methanol at 20℃ .Molecular Structure Analysis

The InChI code for Methyl 3-amino-4-(butylamino)benzoate is1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9 (8-10 (11)13)12 (15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 . Chemical Reactions Analysis

The chemical reactions involving Methyl 3-amino-4-(butylamino)benzoate are complex and varied. Some involve the use of magnesium sulfate and trifluoroacetic acid in ethanol , while others involve the use of hydrogen in ethanol . There are also reactions that involve the use of ammonium formate and zinc in methanol .Physical And Chemical Properties Analysis

Methyl 3-amino-4-(butylamino)benzoate is a solid substance . .Applications De Recherche Scientifique

Synthesis Processes

Radiopharmaceutical Research

In the field of radiopharmaceuticals, G. F. Taylor et al. (1996) synthesized [benzyl‐7‐3H] and [benzoyl‐7‐14C] methyl 4‐(2,5‐dihydroxybenzylamino)benzoate, utilizing Methyl 3-amino-4-(butylamino)benzoate in the process. This research is indicative of the compound's relevance in developing labeled compounds for medical imaging and diagnostic purposes (G. F. Taylor, Maria K. Hristova-Kazmierski, F. Ley, J. Kepler, 1996).

Molecular Structural Studies

The compound has been integral in studies focused on understanding molecular structures. J. Portilla et al. (2007) explored the hydrogen-bonded supramolecular structures in substituted 4-pyrazolylbenzoates, using derivatives of Methyl 3-amino-4-(butylamino)benzoate. This research sheds light on the compound's utility in probing and understanding complex molecular interactions (J. Portilla, E. G. Mata, M. Nogueras, J. Cobo, J. N. Low, C. Glidewell, 2007).

Liquid Crystalline Mixtures

In material science, particularly in the study of liquid crystalline mixtures, M. Shahina et al. (2016) reported the use of methyl 3-amino-4-(butylamino)benzoate derivatives. Their research involved the preparation and study of liquid crystalline mixtures for evaluating molecular polarizability, highlighting the compound's importance in advanced materials research (M. Shahina, K. Fakruddin, C. M. Subhan, S. Rangappa, 2016).

Safety and Hazards

Mécanisme D'action

Target of Action

Methyl 3-amino-4-(butylamino)benzoate is a benzoate compound . Benzoate compounds are often used as local anesthetics . Local anesthetics act on nerve endings and nerve trunks, blocking the conduction of nerve impulses . This results in a loss of local sensation without affecting consciousness .

Mode of Action

Local anesthetics like Methyl 3-amino-4-(butylamino)benzoate bind to specific parts of the sodium ion (Na+) channel on the nerve membrane . They affect the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . Local anesthetics can reduce the excitability of the membrane and have no effect on the resting potential .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 3-amino-4-(butylamino)benzoate is the sodium ion channel conduction pathway . By blocking sodium ion channels, the compound prevents the propagation of nerve impulses, leading to a loss of sensation in the local area .

Result of Action

The primary result of Methyl 3-amino-4-(butylamino)benzoate’s action is local anesthesia . By blocking nerve conduction, it causes a temporary loss of sensation in the area where it is applied, making it useful for minor surgical procedures and other medical applications where local pain relief is required .

Propriétés

IUPAC Name |

methyl 3-amino-4-(butylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-3-4-7-14-11-6-5-9(8-10(11)13)12(15)16-2/h5-6,8,14H,3-4,7,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWAHRYRPZTMME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=C(C=C(C=C1)C(=O)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-8-iodo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B1427768.png)

![methyl 6-iodo-3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylate](/img/structure/B1427769.png)

![2-(4-(Trifluoromethoxy)phenyl)-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1427770.png)

![[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]acetonitrile](/img/structure/B1427776.png)

![2-Amino-7-methyl-7-azaspiro[3.5]nonane](/img/structure/B1427777.png)

![4-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B1427787.png)

![(4-Methyl-1-(tetrahydro-2H-pyran-2-yl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1427788.png)